molecular formula C19H24O5 B14646588 Nagilactone F,8-epoxy- CAS No. 54267-49-1

Nagilactone F,8-epoxy-

Cat. No.: B14646588
CAS No.: 54267-49-1
M. Wt: 332.4 g/mol
InChI Key: CBWGBTDKXAPUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nagilactone F,8-epoxy- is a tetracyclic norditerpene dilactone, a class of terpenoids isolated from various species of the Podocarpus plant. These compounds are known for their complex structures and diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties . Nagilactone F,8-epoxy- is particularly noted for its potent biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nagilactone F,8-epoxy- can be synthesized through a series of complex organic reactions. One notable method involves the oxidation of a precursor compound using lead tetraacetate in benzene under ultraviolet irradiation. This reaction proceeds through allylic oxidation, where the resulting allyl cation is trapped by a carboxylic acid group to form the D-ring lactone moiety .

Industrial Production Methods: Industrial production of Nagilactone F,8-epoxy- is not well-documented, likely due to the complexity of its synthesis and the specificity of its natural sources. Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Nagilactone F,8-epoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents into the molecule, potentially enhancing its biological properties.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with lead tetraacetate leads to the formation of the D-ring lactone moiety .

Scientific Research Applications

Nagilactone F,8-epoxy- has a wide range of scientific research applications:

Mechanism of Action

Nagilactone F,8-epoxy- exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Nagilactone F,8-epoxy- is part of a family of compounds known as nagilactones, which include nagilactones A to L. Similar compounds include:

Nagilactone F,8-epoxy- stands out due to its unique structural features and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

54267-49-1

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione

InChI

InChI=1S/C19H24O5/c1-9(2)14-19-10(8-11(20)22-14)17(3)6-5-7-18(4)13(17)12(15(19)24-19)23-16(18)21/h8-9,12-15H,5-7H2,1-4H3

InChI Key

CBWGBTDKXAPUMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CCCC5(C(=O)O4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.